molecular formula C14H9ClN2O2 B1328671 7-chloro-4-nitro-2-phenyl-1H-indole CAS No. 663177-42-2

7-chloro-4-nitro-2-phenyl-1H-indole

Cat. No. B1328671
M. Wt: 272.68 g/mol
InChI Key: BMXATLYQHHUUFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives is a topic of significant interest due to their wide range of applications in medicinal chemistry and material science. The first paper discusses a novel one-pot synthesis method for N-substituted indole-2-thiols, which involves the ring opening of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole to produce a thioketene intermediate. This intermediate then reacts with N-nucleophiles to form the desired indole derivative. The process is noted for its ability to tolerate the presence of a base, which is a valuable characteristic for synthetic procedures .

Molecular Structure Analysis

The molecular structure of indole derivatives can be complex, and their analysis often requires sophisticated techniques such as NMR spectroscopy. In the second paper, the authors synthesized various N-acetyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles, including a 7-nitro derivative. The NMR spectra of these compounds were analyzed, and it was observed that the 7-nitro derivative did not display the signal doubling that was typical for other 7-substituted derivatives. This suggests a unique structural aspect of the 7-nitro group in the context of the indole framework .

Chemical Reactions Analysis

The reactivity of indole derivatives is influenced by the substituents on the indole ring. The first paper provides insight into the reactivity of a thiadiazole ring when it is used as a precursor for indole synthesis. The ring opening and subsequent reactions with nucleophiles demonstrate the potential for creating a variety of heterocyclic compounds, including those with indole rings. The presence of a nitro group on the aromatic ring is likely to affect the reactivity and the types of reactions the indole derivative can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like 7-chloro-4-nitro-2-phenyl-1H-indole are not directly discussed in the provided papers. However, based on the general knowledge of indole chemistry, the presence of electron-withdrawing groups such as nitro (NO2) can significantly impact the compound's acidity, reactivity, and overall stability. The chloro and nitro substituents would also influence the compound's solubility in various solvents, which is an important consideration for its practical applications .

Scientific Research Applications

Indole derivatives are significant in various scientific fields due to their biological and pharmaceutical activities . Here are some general applications of indole derivatives:

  • Pharmaceutical Research

    • Indole derivatives are used as biologically active compounds for the treatment of various health disorders . They have shown potential in treating cancer cells, microbes, and different types of disorders in the human body .
    • The methods of application or experimental procedures vary depending on the specific derivative and its intended use. Typically, these compounds are synthesized in a laboratory and then tested in vitro or in vivo for their biological activity .
    • The results or outcomes obtained also vary. For example, some indole derivatives have shown inhibitory activity against certain types of cancer cells .
  • Chemical Synthesis

    • Indoles are frequently used in the synthesis of various organic compounds . They are versatile and common nitrogen-based heterocyclic scaffolds .
    • The methods of synthesis vary widely and depend on the specific indole derivative being synthesized .
    • The outcomes of these syntheses are new organic compounds that can have a variety of uses in further research and application .

properties

IUPAC Name

7-chloro-4-nitro-2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-11-6-7-13(17(18)19)10-8-12(16-14(10)11)9-4-2-1-3-5-9/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXATLYQHHUUFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-4-nitro-2-phenyl-1H-indole

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